molecular formula C8H8F2 B058460 1-Ethyl-3,5-difluorobenzene CAS No. 117358-52-8

1-Ethyl-3,5-difluorobenzene

Cat. No. B058460
M. Wt: 142.15 g/mol
InChI Key: PFINYKRPUJCMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated benzene derivatives, including 1-Ethyl-3,5-difluorobenzene, often involves direct fluorination techniques or the use of fluorinating reagents. A practical approach for fluorinating 1,3-dicarbonyl compounds, which could be relevant for synthesizing derivatives similar to 1-Ethyl-3,5-difluorobenzene, uses aqueous hydrofluoric acid in conjunction with iodosylbenzene. This method has been shown to yield fluorinated products in high efficiency (Kitamura et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of fluorobenzene derivatives, including those structurally related to 1-Ethyl-3,5-difluorobenzene, can be conducted using spectroscopic methods and X-ray crystallography. These techniques help in understanding the bond lengths, bond angles, and overall geometry of the molecule. For instance, studies have detailed the molecular structure of closely related fluorobenzene compounds, providing insights into their crowded molecular structures and unusual bond angles around substituent atoms (Sasaki et al., 1999).

Scientific Research Applications

  • Fluorination of 1,3-Dicarbonyl Compounds : Kitamura et al. (2011) developed a simple, practical method for fluorinating 1,3-dicarbonyl compounds, including β-keto esters and 1,3-diketones, to produce fluorinated products like ethyl 2-fluoro-2-benzolyacetate. This method is significant for synthesizing fluorinated organic compounds, which are valuable in pharmaceutical and agrochemical industries (Kitamura, Kuriki, Morshed, & Hori, 2011).

  • Supramolecular Templates : Wang and Hof (2012) explored the use of 1,3,5-triethylbenzenes as supramolecular templates. They analyzed how these templates organize molecular-recognition elements, impacting binding affinity in supramolecular hosts (Wang & Hof, 2012).

  • Electrochemical Fluorination : Hirohide Horio et al. (1996) studied the electrochemical fluorination of aromatic compounds. They investigated the formation mechanisms of compounds like 1,4-difluorobenzene, highlighting the intricate reactions and side products in the fluorination process (Horio, Momota, Kato, Morita, & Matsuda, 1996).

  • Liquid-Liquid Equilibria in Binary Mixtures : Shiflett and Yokozeki (2008) measured the equilibria in mixtures of fluorinated benzenes and ionic liquids, providing insights into intermolecular interactions and miscibility trends. This research is important for understanding the behavior of fluorinated compounds in various solvents (Shiflett & Yokozeki, 2008).

  • Ethylation of Benzene : Booth, Al-Kinany, and Laali (1987) investigated the ethylation of benzene using trifluoromethanesulphonic acid as a catalyst. They compared its effectiveness with other catalysts, contributing to the field of aromatic compound synthesis (Booth, Al-Kinany, & Laali, 1987).

  • Preparation of 3,5-Difluorophenylacetic Acid : Yuan-bin Lin (2007) presented a method for preparing 3,5-difluorophenylacetic acid from 3,5-difluoro-bromobenzene. This process involves a Grignard reaction followed by hydrolysis and reduction, demonstrating a synthesis pathway for a specific fluorinated compound (Lin, 2007).

Safety And Hazards

1-Ethyl-3,5-difluorobenzene is flammable and can be irritating to eyes, respiratory system, and skin . It’s advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-ethyl-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFINYKRPUJCMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80605855
Record name 1-Ethyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3,5-difluorobenzene

CAS RN

117358-52-8
Record name 1-Ethyl-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80605855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,5-difluorobenzene
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,5-difluorobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethyl-3,5-difluorobenzene
Reactant of Route 4
Reactant of Route 4
1-Ethyl-3,5-difluorobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethyl-3,5-difluorobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethyl-3,5-difluorobenzene

Citations

For This Compound
8
Citations
L Agost-Beltrán, S de la Hoz-Rodríguez, L Bou-Iserte… - Molecules, 2022 - mdpi.com
Since the outbreak of COVID-19, one of the strategies used to search for new drugs has been to find inhibitors of the main protease (Mpro) of the virus SARS-CoV-2. Initially, previously …
Number of citations: 33 www.mdpi.com
R Chen, Y Gao, H Liu, H Li, W Chen, J Ma - RSC Medicinal Chemistry, 2022 - pubs.rsc.org
COVID-19 caused by SARS-CoV-2 in late 2019 is still threatening global human health. Although some vaccines and drugs are available in the market, controlling the spread of the …
Number of citations: 10 pubs.rsc.org
J Qiao, YS Li, R Zeng, FL Liu, RH Luo, C Huang… - Science, 2021 - science.org
The COVID-19 pandemic caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continually poses serious threats to global public health. The main protease (M pro …
Number of citations: 320 www.science.org
G La Monica, A Bono, A Lauria… - Journal of medicinal …, 2022 - ACS Publications
The viral main protease is one of the most attractive targets among all key enzymes involved in the SARS-CoV-2 life cycle. Covalent inhibition of the cysteine 145 of SARS-CoV-2 M …
Number of citations: 42 pubs.acs.org
S Liang, X Liu, S Zhang, M Li, Q Zhang… - Physical Chemistry …, 2022 - pubs.rsc.org
The outbreak caused by SARS-CoV-2 has received extensive worldwide attention. As the main protease (Mpro) in SARS-CoV-2 has no human homologues, it is feasible to reduce the …
Number of citations: 22 pubs.rsc.org
K Gao, R Wang, J Chen, JJ Tepe… - Journal of medicinal …, 2021 - ACS Publications
The main protease (M pro ) plays a crucial role in severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication and is highly conserved, rendering it one of the most …
Number of citations: 50 pubs.acs.org
Z She, Y Yao, C Wang, Y Li… - Journal of Chemical …, 2023 - journals.sagepub.com
The COVID-19 pandemic caused by severe acute respiratory syndrome coronavirus 2 is a global health emergency. The main protease is an important drug target in coronaviruses. It …
Number of citations: 5 journals.sagepub.com
C Fischer, JR Feys - Future Pharmacology, 2023 - mdpi.com
While the COVID-19 pandemic seems to be on its decline, the unclear impacts of long-COVID cases, breakthrough infections in immunocompromised individuals, vaccine hesitancy, …
Number of citations: 8 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.